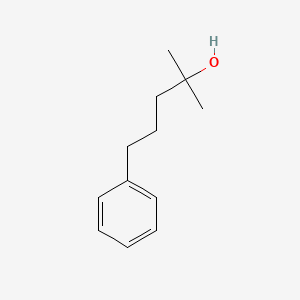

2-Methyl-5-phenylpentan-2-ol

概要

説明

2-Methyl-5-phenylpentan-2-ol, also known as Rosaphen, is a fragrance used in the perfume and cosmetics industry for its scent of fruits and flowers . It has a molecular weight of 178.27 .

Synthesis Analysis

Rosaphen can be synthesized in a two-step process. The first step involves the aldol condensation of cinnamaldehyde and propanal. The most suitable conditions for this step were found to be a molar ratio of the starting materials of 1:1, a 36% aqueous solution of NaOH at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13 . The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .Molecular Structure Analysis

The molecular formula of 2-Methyl-5-phenylpentan-2-ol is C12H18O . The InChI code is 1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 .Chemical Reactions Analysis

The synthesis of Rosaphen involves an aldol condensation followed by a hydrogenation reaction . The aldol condensation of cinnamaldehyde and propanal produces 2-methyl-5-phenylpenta-2,4-dienal, which is then hydrogenated to form Rosaphen .科学的研究の応用

Application in Perfume and Cosmetics Industry

Specific Scientific Field

The specific scientific field of this application is Chemistry , specifically Organic Synthesis and Cosmetic Science .

Comprehensive and Detailed Summary of the Application

2-Methyl-5-phenylpentan-2-ol, commercially known as Rosaphen, is a fragrance used in the perfume and cosmetics industry for its scent of fruits and flowers . It shows stability in body lotion, shampoo, soap, concentrated detergent powder .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of Rosaphen is a two-step process :

- Aldol Condensation of Cinnamaldehyde and Propanal : The most suitable conditions were the molar ratio of the starting materials equals 1:1, 36% aqueous solution of NaOH at the 0.1:1 molar ratio to cinnamaldehyde and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13 .

- Hydrogenation of Resulting 2-methyl-5-phenylpenta-2,4-dienal : This was done using different Ru/C and Ni/SiO2 catalysts. The influence of catalyst type and amount, reaction temperature, and hydrogen pressure on the reaction course was studied .

Thorough Summary of the Results or Outcomes Obtained

Rosaphen in concentration about 97% in the final reaction mixture was obtained using hydrogen pressure 10 MPa, temperature 120 °C, and 10 wt% of Ni/SiO2 catalyst .

特性

IUPAC Name |

2-methyl-5-phenylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVIXHCNKDTNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323686 | |

| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenylpentan-2-ol | |

CAS RN |

2979-70-6 | |

| Record name | NSC404661 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

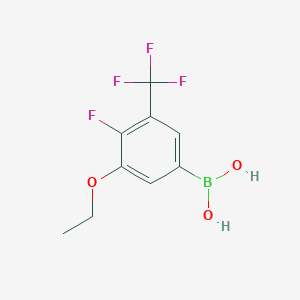

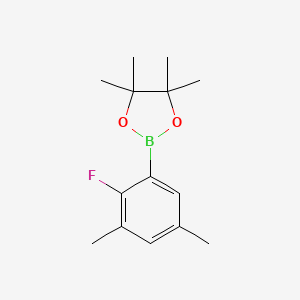

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)